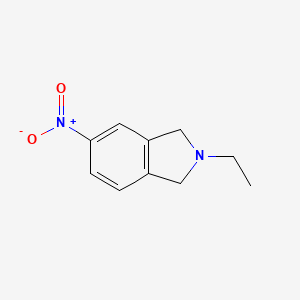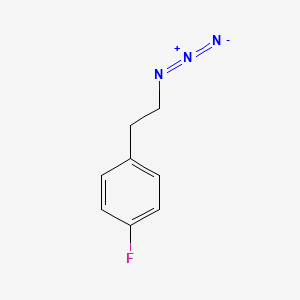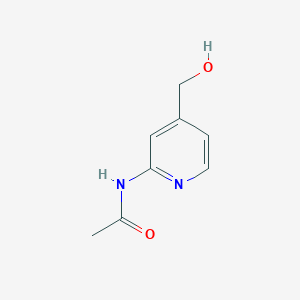
N-(4-(hydroxymethyl)pyridin-2-yl)acetamide
描述
N-(4-(hydroxymethyl)pyridin-2-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetylamino group at the second position and a hydroxymethyl group at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(hydroxymethyl)pyridin-2-yl)acetamide typically involves the acetylation of 2-aminopyridine followed by the reduction of the resulting intermediate. One common method includes the following steps:
Acetylation: 2-aminopyridine is reacted with acetic anhydride to form 2-acetylaminopyridine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions: N-(4-(hydroxymethyl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The acetylamino group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions to form ethers or esters.
Major Products:
Oxidation: Formation of 2-acetylaminopyridine-4-carboxylic acid.
Reduction: Formation of 2-aminopyridin-4-yl)methanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
科学研究应用
N-(4-(hydroxymethyl)pyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of N-(4-(hydroxymethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .
相似化合物的比较
(2-Aminopyridin-4-yl)methanol: Similar structure but lacks the acetyl group.
(2-Acetylaminopyridin-4-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness: N-(4-(hydroxymethyl)pyridin-2-yl)acetamide is unique due to the presence of both an acetylamino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
N-[4-(hydroxymethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C8H10N2O2/c1-6(12)10-8-4-7(5-11)2-3-9-8/h2-4,11H,5H2,1H3,(H,9,10,12) |
InChI 键 |
LKPYHVXLNZEUFY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC=CC(=C1)CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
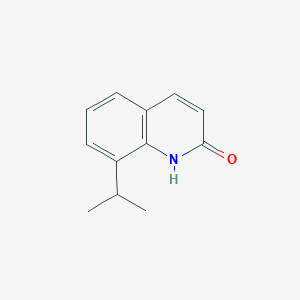
![4-(Phenylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8637434.png)
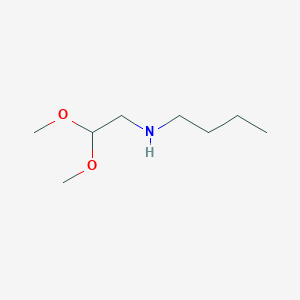
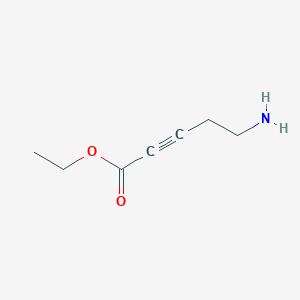
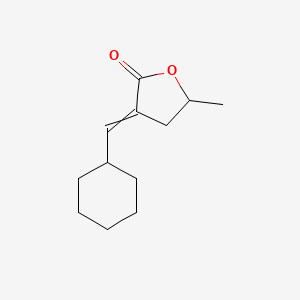
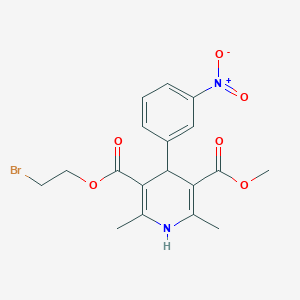
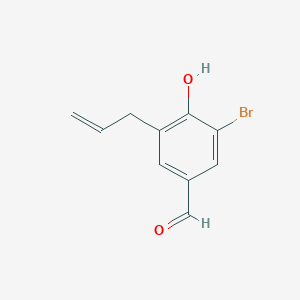
![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-7-carbaldehyde](/img/structure/B8637471.png)
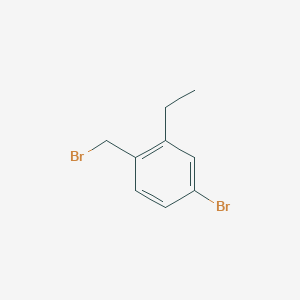
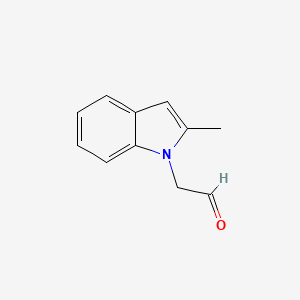
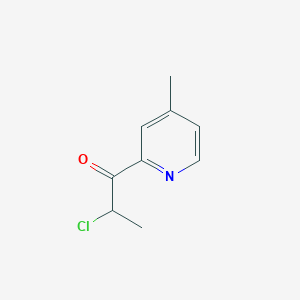
![3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B8637493.png)
